3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound 3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a significant building block for synthesizing various heterocyclic compounds, particularly those containing pyrimidine and pyridazine structural fragments. Research indicates that the introduction of heterocyclic chromenone fragments can lead to the synthesis of new biologically active compounds with potential applications in developing therapeutic agents. The interaction of arylmethylidene derivatives of furan-2(3H)-ones with binucleophilic reagents underlines the versatility of these chemical frameworks in creating compounds with pronounced plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).
Antibacterial and Antifungal Activity
The synthesis of 2-substituted-4H-chromen-4-ones and 4-(2-hydroxyphenyl)-6-substituted pyrimidin-2(5H)-one/thiones derivatives from benzoyloxy esters showcases the compound's role in creating entities with notable antibacterial and antifungal properties. This synthetic pathway highlights the potential of these derivatives in contributing to the development of new antimicrobial agents, addressing the rising issue of multidrug-resistant bacterial pathogens (Bansode, Ansari, & Gawale, 2011).
Biological Activities and Coordination Compounds
Research on coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and its mixed ligand complexes with aminoethanoic acid and pyrrolidine-2-carboxylic acid reveals insights into the antimicrobial and cytotoxic activities of these complexes. Such studies underscore the potential therapeutic applications of these compounds, particularly in developing drugs with antimicrobial properties and exploring their cytotoxic effects for possible cancer therapies (Aiyelabola et al., 2017).
Antitubercular and Antimicrobial Evaluation
The design and synthesis of pyranopyrimidine derivatives, involving reactions of 2-amino-4-(4-methoxyphenyl)-4H-substituted chromene-3-carbonitrile, have demonstrated pronounced antitubercular and antimicrobial activities. Such findings highlight the therapeutic potential of these compounds in treating tuberculosis and various bacterial infections, contributing significantly to the arsenal against infectious diseases (Kamdar et al., 2010).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to their biological effects . For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and other activities .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been reported to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-17(14-9-12-3-1-2-4-15(12)25-18(14)23)21-8-6-13(10-21)24-16-5-7-19-11-20-16/h1-5,7,9,11,13H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRVRFFVWSAZKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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